2-Bromo-4,5-dichloroaniline
Overview
Description
2-Bromo-4,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the benzene ring is substituted with a bromine atom at the second position and chlorine atoms at the fourth and fifth positions. This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Bromination of 2,4-Dichloroaniline: One common method involves the bromination of 2,4-dichloroaniline using bromine (Br2) in the presence of a suitable catalyst, such as iron (III) chloride (FeCl3).
N-Bromosuccinimide (NBS) Method: Another approach is the use of N-bromosuccinimide (NBS) as the brominating agent, which provides a more controlled bromination process.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution Reactions: Substitution reactions, particularly electrophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted benzene derivatives depending on the substituents introduced.
Scientific Research Applications
2-Bromo-4,5-dichloroaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and treatments.
Medicine: It is involved in the synthesis of therapeutic agents and diagnostic tools.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4,5-dichloroaniline exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to produce the active pharmaceutical ingredient. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Bromo-4,6-dichloroaniline: Similar structure but with chlorine atoms at different positions.
4-Bromo-2,6-dichloroaniline: Another positional isomer with bromine and chlorine atoms in different positions.
Uniqueness: 2-Bromo-4,5-dichloroaniline is unique due to its specific arrangement of halogen atoms, which influences its reactivity and applications. The presence of both bromine and chlorine atoms on the benzene ring makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-4,5-dichloroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMRRASCBCVQHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524311 | |
Record name | 2-Bromo-4,5-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40524311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-30-3 | |
Record name | 2-Bromo-4,5-dichlorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1940-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,5-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40524311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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